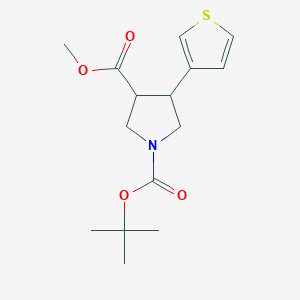
Tert-butyl 3-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the aromatic ring is substituted with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Another method involves the transesterification of methyl 3-hydroxy-4-methylbenzoate with tert-butyl alcohol. This reaction can be catalyzed by strong acids or bases and is often carried out under mild conditions to prevent decomposition of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, advanced purification techniques, such as chromatography, may be employed to remove impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: 3-tert-butyl-4-methylbenzoic acid or 3-tert-butyl-4-methylbenzaldehyde.
Reduction: 3-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing. It may serve as a lead compound for the development of new medications.
Industry: this compound is used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.
Tert-butyl 3-methylbenzoate: Similar structure but lacks the hydroxyl group on the aromatic ring.
Methyl 3-hydroxy-4-methylbenzoate: Similar structure but the ester group is derived from methanol instead of tert-butyl alcohol.
Uniqueness
Tert-butyl 3-hydroxy-4-methylbenzoate is unique due to the presence of both a hydroxyl and a methyl group on the aromatic ring, combined with the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7,13H,1-4H3 |
InChI Key |
AEZCHZLKZYAVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)




![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

